Product packaging for Azocarmine G(Cat. No.:CAS No. 25641-18-3)

Azocarmine G

Cat. No.: B147781
CAS No.: 25641-18-3
M. Wt: 579.6 g/mol
InChI Key: LUERODMRBLNCFK-UHFFFAOYSA-M
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Description

Historical Evolution of Azocarmine G in Microtechnique and Biomedical Research

The development of staining methods in microtechnique was crucial for enhancing the visibility of transparent biological structures under the microscope. researchgate.netamegroups.org Early attempts relied on naturally occurring substances, but the advancement of chemistry led to the identification and synthesis of compounds like this compound with specific staining properties. amegroups.org

Integration into Classical Staining Methodologies: A Historical Perspective (e.g., Mallory's Trichrome, Heidenhain's Azan)

Trichrome staining methods, which use two or more acid dyes with a polyacid, were developed to differentiate tissues by staining them in contrasting colors, thereby increasing the contrast of microscopic features. wikipedia.org Mallory's trichrome stain, first published in 1900, was an early example, using dyes like aniline (B41778) blue, acid fuchsin, and orange G to reveal collagen, cytoplasm, and red blood cells. wikipedia.orgwikipedia.orgclinisciences.com

Heidenhain's Azan trichrome stain is a modification of Mallory's method, introduced by M. Heidenhain in 1915. wikipedia.orguvigo.es In this modification, this compound was used to replace the acid fuchsine component of Mallory's method. wikipedia.orgresearchgate.net This adaptation aimed to reveal more tissue structures and particularly to stain cell nuclei with a range of colors. uvigo.es The Azan method typically utilizes azocarmine and aniline blue in conjunction with phosphotungstic acid. bio-optica.it

Here's a comparison of key components and results in Mallory's Trichrome and Heidenhain's Azan staining:

Staining MethodKey Dyes Involved (excluding polyacid)Primary Structures Stained Red/OrangePrimary Structures Stained Blue
Mallory's TrichromeAcid Fuchsin, Aniline Blue, Orange GNuclei, Erythrocytes, Muscle TissueCollagen Fibers, Cartilage, Mucus
Heidenhain's AzanThis compound, Aniline Blue, Orange GNuclei, Erythrocytes, Glial FibrilsCollagenous and Reticular Connective Tissue, Acid Mucosubstances

Note: This table summarizes typical staining results, but variations can occur based on specific protocols and tissue types.

Pioneering Applications in Cellular and Tissue Visualization Research

This compound, particularly as part of the Azan staining method, has been instrumental in visualizing various cellular and tissue components. It is recommended for visualizing collagenous and reticular connective tissue, cell nuclei, muscle tissue, erythrocytes, glial fibrils, and acid mucosubstances in histological sections. bio-optica.itmorphisto.de The staining provides good differentiation and visualization of these structures. morphisto.de

In the context of the nervous system, Azan staining, utilizing this compound, has been adapted for visualizing nerve and glial cells, allowing for the differentiation of cell processes. uni-osnabrueck.de It has also been employed to differentiate between light and dark neurons in studies examining human brain neuronal structures.

Foundational Principles of this compound as a Research Reagent

The utility of this compound in research stems from its chemical properties and its interactions with biological molecules.

Chemical Classifications and Their Relevance to Staining Properties (e.g., Sulfonated Azo Dye Characteristics, Anionic Nature)

This compound is a synthetic azo dye. ontosight.ai Azo dyes are organic compounds characterized by the presence of one or more azo groups (-N=N-) linking aromatic components. wikipedia.org this compound is also classified as an anionic dye. biognost.comresearchgate.net This anionic character is typically due to the presence of sulfonated groups (-SO₃⁻), which are fully ionized at the pH levels used in staining, giving the dye a negative charge. wikipedia.orgresearchgate.net

The complex aromatic ring system of this compound, including a benzo(a)phenazinium core, a phenylsulfo group, and a sulfophenylamino group, is responsible for its color and its ability to bind to certain cellular components. ontosight.ai As a hydroxide, inner salt, monosodium salt, this compound is soluble in water, which is advantageous for its use in biological staining techniques. ontosight.ai Its anionic nature allows it to bind to positively charged (cationic) groups in tissues, such as those found in proteins. wikipedia.orgbiosynth.com

Overview of Primary Research Utilities in Biological and Analytical Sciences

The primary research utility of this compound lies in its application as a histological stain for visualizing cellular and tissue structures under a microscope. ontosight.ai Its ability to selectively stain certain components makes it valuable in various biological and analytical applications. ontosight.ai

Key research utilities include:

Histological Staining: this compound is widely used in histological staining, often in combination with other dyes, for counterstaining tissues. It exhibits high affinity for proteins, which aids in visualizing cellular components in tissue samples. It is particularly useful for staining acidic components, such as nuclei and cartilage, which appear red when bound to the dye, facilitating their identification.

Trichrome Staining Methods: Its integration into methods like Heidenhain's Azan stain is a significant application, allowing for the differential visualization of various tissue components like collagen, muscle, and nuclei. bio-optica.itmorphisto.de

Cellular Differentiation: this compound can be used to differentiate between different cell types based on their staining characteristics. ontosight.ai

Protein Quantification: It has been used in protein quantification assays, forming stable complexes with certain proteins, such as soybean water-soluble proteins, which can be quantified spectrophotometrically.

Photocatalytic Degradation Studies: this compound has also served as a model pollutant in studies investigating photocatalytic degradation under visible light.

While the search results mention some analytical applications and interactions with other substances like ionic liquids, the core research utility highlighted is its role as a versatile stain in biological microscopy and histology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18N3NaO6S2 B147781 Azocarmine G CAS No. 25641-18-3

Properties

IUPAC Name

sodium;7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUERODMRBLNCFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25641-18-3
Record name Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt
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Mechanistic Research on Azocarmine G Molecular Interactions

Elucidation of Molecular Binding Mechanisms in Biological Systems

The primary function of Azocarmine G in biological research is based on its ability to selectively bind to specific cellular components, allowing for their visualization under a microscope wikipedia.org. This selectivity arises from the dye's molecular interactions with different biomolecules within the cellular environment.

Staining Specificity for Acidic Cellular Components in Research Samples (e.g., Nuclei, Cartilage)

This compound is frequently employed as a histological stain due to its strong affinity for acidic cellular components. It selectively stains structures such as nuclei and cartilage, rendering them visible, typically in red wikipedia.orgguidetopharmacology.orgatamanchemicals.com. This specificity is particularly valuable in biological research and histopathology for differentiating various cell types and tissue structures sigmaaldrich.comwikipedia.org. In staining protocols like Azan trichrome, this compound is specifically used to stain nuclei red atamanchemicals.comh-its.orgmolekula.com. The effectiveness and specificity of this compound staining can be influenced by the staining solution's properties, such as pH. For instance, the addition of acetic acid to an this compound solution can increase its binding affinity to acidic cellular components guidetopharmacology.org.

Quantitative and Qualitative Interactions with Proteins and Other Biomolecules

This compound interacts with proteins and other cellular components, forming complexes wikipedia.org. These interactions are fundamental to its staining capabilities and allow for the detection and visualization of these biomolecules through various analytical methods wikipedia.org.

The ability of this compound to form stable complexes with biomolecules is crucial for its application in visualization techniques wikipedia.orgchemicalbook.com. As a sulfonated azo dye, this compound is characterized by structural features that facilitate strong binding interactions with proteins and polymers wikipedia.org. The formation of these stable dye-biomolecule complexes results in the characteristic coloring observed in stained biological samples, enabling researchers to identify and study specific cellular and tissue structures wikipedia.orgatamanchemicals.com.

Research into the interactions of sulfonated dyes, including this compound, with various molecules provides insight into their binding behavior. This compound, possessing negative charges due to its sulfonic acid groups, can interact with positively charged entities. Studies involving the interaction of this compound with ionic liquids, for example, have utilized spectrophotometric methods to observe spectral shifts indicative of complex formation.

Serum albumin is a highly abundant protein known to bind a wide range of molecules, including various ligands and ions, and possesses multiple binding sites. Nucleic acids, such as DNA and RNA, also engage in interactions with numerous molecules, including proteins. While this compound is known to interact with proteins and polymers wikipedia.org, detailed studies specifically elucidating the precise binding sites and quantitative affinities of this compound on biomolecules like serum albumin or nucleic acids were not extensively detailed in the provided information. However, the general principles of dye-biomolecule interactions, often driven by electrostatic forces, hydrogen bonding, and hydrophobic effects, are applicable.

Formation of Stable Dye-Biomolecule Complexes for Visualization

Role of this compound Chemical Structure in Modulating Binding Affinity (e.g., Aromatic Ring System, Sulfonic Acid Anions)

The chemical structure of this compound plays a pivotal role in determining its binding properties and staining characteristics sigmaaldrich.com. The molecule features a complex aromatic ring system and contains sulfonic acid groups, which exist as negatively charged sulfonic acid anions at physiological pH sigmaaldrich.com. These structural elements contribute significantly to its ability to bind to specific cellular components sigmaaldrich.com. The presence of the negatively charged sulfonate groups is particularly important, influencing electrostatic interactions with positively charged regions of proteins and other biomolecules. The extended aromatic system can also participate in pi-pi interactions and hydrophobic associations with biological targets.

Theoretical and Computational Approaches to this compound Interactions

Theoretical and computational methods are valuable tools for investigating molecular interactions, providing insights that complement experimental studies. While specific computational studies focused solely on this compound interactions were not prominently featured in the provided information, these approaches are broadly applicable to understanding dye-biomolecule binding.

Computational techniques such as molecular dynamics simulations, docking studies, and quantum mechanical calculations can be used to model the binding of small molecules like dyes to larger biomolecules such as proteins and nucleic acids. These methods can help predict favorable binding sites, estimate binding affinities, and elucidate the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions, van der Waals forces) at an atomic level.

Studies on the interactions of other dyes and small molecules with biomolecules have successfully employed computational approaches to understand binding mechanisms and the influence of molecular structure on affinity. For instance, computational studies have been used to investigate drug-DNA interactions, examining factors like charge transfer, dispersion, and electrostatic forces contributing to complex stability. Similarly, molecular dynamics simulations have been applied to study protein-ligand interactions and the impact of structural modifications on binding.

Molecular Dynamics Simulations in Dye-Ligand Binding Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time unc.edu. In the context of dye-ligand binding, MD simulations can provide insights into the binding pathways, conformational changes of the dye and the ligand, and the stability of the resulting complex unc.edufrontiersin.org. While direct MD studies specifically on this compound binding to various ligands were not extensively detailed in the search results, MD simulations have been widely applied to study the interactions of other azo dyes with proteins, such as azoreductase enzymes involved in biodegradation nih.gov. These studies utilize MD to analyze trajectories, root mean square deviation (RMSD), root mean square fluctuation (RMSF), hydrogen bonding, and hydrophobic interactions to identify key residues and forces involved in binding nih.gov. The application of similar MD techniques to this compound could reveal detailed atomic-level information about its binding to proteins or other target molecules. MD simulations can also be used to study dye-dye interactions and dye-DNA interactions, providing insights into excitonic coupling and the influence of dye properties like hydrophobicity on packing and interaction with DNA structures nih.gov.

Electronic Structure Theory Applications to Chromophore-Biomolecule Interactions

Electronic structure theory, such as Density Functional Theory (DFT), is crucial for understanding the electronic properties of molecules and how they influence interactions, particularly in chromophore-biomolecule systems arxiv.org. These methods can predict adsorption energies and analyze charge distribution and transfer, which are fundamental to understanding binding mechanisms mdpi.combeilstein-journals.org. DFT calculations can predict adsorption energies of compounds on various surfaces, which is relevant to this compound's use in photocatalytic degradation studies where it adsorbs onto catalyst surfaces . Electronic structure calculations can reveal critical features like charge polarization and lone pairs that are essential for understanding non-covalent interactions and molecular polarity in protein-ligand binding arxiv.org. While specific applications of electronic structure theory to this compound's interaction with biomolecules were not prominently featured, the principles apply to understanding how the electronic structure of the this compound chromophore influences its interaction with the electronic environment of proteins or other biological molecules. This includes analyzing hydrogen bonding and other forces at the electronic level nih.govmdpi.com.

Computational Modeling for Predicting Adsorption and Binding Energetics

Computational modeling encompasses various techniques, including DFT and MD, used to predict adsorption and binding energetics nih.govsrce.hr. These models can calculate binding energies and identify preferred binding modes, reducing the need for extensive experimental screening nih.govsrce.hr. For this compound, computational modeling can be used to predict its adsorption characteristics on different materials, which is relevant in applications like wastewater treatment researchgate.net. Studies on other molecules demonstrate that computational modeling can predict adsorption energies and reveal the types of interactions involved, such as hydrogen bonding and van der Waals forces beilstein-journals.orgsrce.hr. By examining calculated binding energies and modes, computational modeling helps in understanding the fundamental principles governing the interaction between this compound and its targets nih.gov.

Spectroscopic Investigations of this compound Interactions and Conformations

Spectroscopic methods provide experimental data on the interactions and structural characteristics of this compound in different environments. These techniques complement computational studies by offering empirical evidence of binding events and conformational changes.

UV-Vis Spectrophotometry for Complex Formation and Concentration Determination

UV-Vis spectrophotometry is a widely used technique to study the formation of complexes and determine the concentration of substances that absorb light in the ultraviolet-visible range ijnrd.org. This compound forms a purple-red complex with proteins in an acidic medium, and this interaction can be quantified spectrophotometrically ynu.edu.cn. The absorbance of this complex at its maximum absorption wavelength, reported around 570-580 nm, increases linearly with protein concentration, allowing for protein determination ynu.edu.cn. This method has been highlighted as reliable for assessing protein concentrations in various biological samples ynu.edu.cn. UV-Vis spectroscopy is also used to characterize materials and understand complex formation during processes like polymerization ijnrd.org.

An example of data that might be obtained from UV-Vis spectrophotometry studies is the absorbance values of this compound-protein complexes at different protein concentrations.

Protein Concentration (µg/mL)Absorbance (at ~570-580 nm)
0.00.000
5.00.150
10.00.300
15.00.450

Fluorescence Spectroscopy in Dye-Biomolecule Binding Studies

Fluorescence spectroscopy is a sensitive technique used to investigate the binding of fluorescent molecules to biomolecules inflibnet.ac.innih.gov. Changes in fluorescence intensity, wavelength, or polarization upon binding can provide information about the interaction, including binding constants and the number of binding sites nih.govresearchgate.net. While this compound itself is primarily known as an absorbent dye rather than a strongly fluorescent probe, studies on the interaction of other dyes, including related azo dyes like Azocarmine B, with proteins have utilized fluorescence spectroscopy researchgate.net. These studies can reveal details about the binding process, such as static or dynamic quenching and conformational changes in the biomolecule upon dye binding researchgate.net. Fluorescence techniques, including fluorescence correlation spectroscopy (FCS), are valuable for studying the diffusion, binding, and conformational fluctuations of biomolecules and their interactions with dyes psu.edunih.gov.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Adsorption Mechanism Elucidation

FTIR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound and how they change upon interaction or adsorption wiley-vch.demdpi.com. These techniques are valuable for elucidating the mechanisms of adsorption by identifying the specific bonds and functional groups involved in the interaction between this compound and an adsorbent material researchgate.netmdpi.com. FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, providing complementary information wiley-vch.demdpi.com. Studies investigating the adsorption of dyes, including this compound variants, on various materials have employed FTIR and Raman spectroscopy to characterize the adsorbent before and after dye adsorption and to understand the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions) researchgate.net. Surface-enhanced Raman spectroscopy (SERS) can further enhance the Raman signal of molecules adsorbed on surfaces, allowing for the detection of even small amounts of adsorbed dye and providing detailed information about their vibrational modes at the interface wikipedia.org.

An example of research findings using FTIR and Raman spectroscopy might involve observing shifts in characteristic peaks of this compound or the adsorbent material, indicating the formation of new bonds or changes in functional groups upon adsorption.

Spectroscopic TechniqueObserved ChangeInterpretation
FTIRShift or appearance of peaksInvolvement of specific functional groups in binding
RamanChanges in peak intensity/positionInformation on molecular vibrations and interactions

Advanced Methodological Applications in Biomedical and Life Science Research

Developed Histological and Cytological Staining Methodologies

Azocarmine G plays a key role in several established and modified staining techniques used in biomedical and life science research.

Differential Staining Techniques and Optimized Protocols

Differential staining techniques utilize multiple dyes to distinguish different cellular and tissue components based on their chemical properties. This compound is a crucial component in several such methods.

Azan Trichrome Staining and its Research Modifications (e.g., Heidenhain's Method)

The Azan staining technique, also known as Mallory's Azan stain or simply Azan, is a widely used histological method for differentiating various tissue components, particularly connective tissue, muscle, and epithelial cells ontosight.ai. This technique typically employs a combination of dyes, including azocarmine, aniline (B41778) blue, and orange G ontosight.ai. The procedure usually begins with staining the nuclei and cytoplasm with azocarmine ontosight.ai.

Heidenhain's modification of the Azan method, introduced in 1915, specifically incorporated this compound in place of acid fuchsine used in Mallory's trichrome method human-embryology.org. In Heidenhain's Azan staining, this compound is followed by a solution containing phosphotungstic acid (PTA), orange G, and aniline blue human-embryology.org. This sequence and the controlled destaining steps allow for the differential coloring of various structures: cell nuclei appear dark red, collagen stains blue, and cytoplasm takes on a variety of colors human-embryology.org. The Azan Trichrome kit, suitable for visualizing collagenous and reticular connective tissue, cell nuclei, muscle tissue, erythrocytes, glial fibrils, and acid mucosubstances, includes this compound as a component morphisto.desolmedialtd.com. This compound is used at the initial stage of the staining procedure solmedialtd.combiognost.com. Achieving high-quality staining results necessitates proper staining with this compound followed by progressive differentiation using an aniline alcoholic solution solmedialtd.combiognost.com.

Research modifications of the Azan method utilizing this compound have been adapted for specific tissue types and research objectives. For instance, a modified Azan method adapted for the anterior pituitary of the rat utilizes Azocarmine staining followed by treatment with phosphotungstic acid and then staining with Mallory's aniline blue-orange G mixture tandfonline.com. This modification was developed to facilitate the differentiation of the basic cell types for quantitative cell counts tandfonline.com. Another adaptation of the Heidenhain's "Azan" method has been detailed for the histological study of insect gonad sections, providing specific color results for cell components and tissues such as nuclei, cytoplasms, collagen, and secretion products rjpp.ro.

A trichrome stain for insect material also utilizes this compound. In this method, deparaffinized insect sections are overstained in a 0.1% solution of this compound in 1% acetic acid, followed by destaining with orange G to selectively remove this compound from the endocuticle tandfonline.comtandfonline.com.

Development of this compound in Polychromatic Staining Methods

This compound is utilized in histology polychromatic staining methods biognost.combiognost.com. Polychromatic stains contain multiple dyes that differentially stain various cellular and tissue components, resulting in a spectrum of colors. The inclusion of this compound in such methods contributes to the differential visualization capabilities. For instance, this compound is a component of the Azan Trichrome kit, which is a polychromatic staining method solmedialtd.com.

The development and optimization of staining methods involving this compound continue, as seen in the adaptation of existing techniques for specific research applications and tissue types tandfonline.comrjpp.ro. This compound has also been used in histochemistry to reduce background fluorescence in fluorescent staining using Schiff's reagent biognost.combiognost.com.

Enhanced Microscopic Visualization and Cellular/Tissue Differentiation in Research Samples

The application of this compound in staining methodologies significantly enhances microscopic visualization and facilitates the differentiation of various cellular and tissue components in research samples. Its ability to stain acidic structures like nuclei and cartilage red provides clear contrast for microscopic observation moleculardepot.commoleculardepot.com.

Visualization of Neuronal Structures and Differentiation of Neuronal Cell Types in Human Samples

This compound has been employed in research focusing on the visualization and differentiation of neuronal structures and cell types, including in human samples. Studies investigating neurons in the human brain have utilized this compound staining sigmaaldrich.cnmoleculardepot.comsigmaaldrich.comokayama-u.ac.jp. For example, research on dark and light neurons in the human brain has included observations of their reactions to this compound, alongside other stains like Golgi's silver nitrate (B79036) and luxol fast blue MBS sigmaaldrich.cnmoleculardepot.comsigmaaldrich.comokayama-u.ac.jp. In sections from the human somatosensory cortex, light neurons were observed to be slightly stained with this compound sigmaaldrich.com.

While some carmine (B74029) staining techniques have shifted away from nervous system studies to focus on differentiating cell types in other tissues, Azocarmine is noted as not being related to carmine and is not grouped with that set of neuronal dyes nih.gov. However, the use of this compound in studies involving human brain tissue and the differentiation of neuronal characteristics underscores its relevance in neurohistological research sigmaaldrich.cnmoleculardepot.comsigmaaldrich.comokayama-u.ac.jpresearchgate.net. This compound staining has been used in the context of visualizing the architecture of the mouse isocortex and adjacent cerebral white matter in formalin-fixed, paraffin-embedded brain tissue researchgate.net.

Data Table: Staining Characteristics of this compound in Research Methods

Staining Method / ContextTissue/Cell Component Stained by this compoundResulting ColorReferences
Azan (General)Nuclei, CytoplasmRed ontosight.ai
Heidenhain's AzanCell nucleiDark red human-embryology.org
Heidenhain's Azan (Insect Gonads)NucleiRed to red with slight violet nuance rjpp.ro
Foote's Silver (as counterstain)Cells, Collagenous tissueRed columbia.edu
Silver Method for Golgi complex (as counterstain)NucleiLightly stained columbia.edu
This compound (General Histology)Acidic cellular components (nucleic acids, acidic proteins), Nuclei, CartilageIntense red, Red morphisto.demoleculardepot.commoleculardepot.com
Trichrome Stain (Insect Material)Various internal tissues (initially overstained)Orange (initially) tandfonline.com
Azan Trichrome (Glioblastomas)Nuclei or muscle fiberRed acs.org
AZAN (Hypertensive Nephropathy)Nuclei or muscle fiberRed ahajournals.org
Azan (Sympathetic Neurones)Azocarmine-staining granulesAzocarminophil psu.edu
Selective Staining of Nuclei, Cytoplasm, and Extracellular Matrix Components (e.g., Cartilage, Collagen)

This compound is a key component in several histological staining techniques, notably the Azan and Heidenhain's Azan methods. These trichrome staining procedures utilize a combination of dyes to differentiate various tissue structures. In these methods, this compound is typically applied first, staining the nuclei and cytoplasm. researchgate.netfishersci.atwikipedia.orgamericanelements.comindiamart.com Following the this compound stain, subsequent application of dyes such as aniline blue and orange G allows for the differential staining of extracellular matrix components like collagen and cartilage. researchgate.netfishersci.atwikipedia.orgamericanelements.comindiamart.comamericanelements.com

The selective binding properties of this compound contribute to distinct staining outcomes:

Nuclei: Stain dark red or red. fishersci.atwikipedia.orgamericanelements.comindiamart.com

Cytoplasm: Exhibits a variety of colors, often appearing red. fishersci.atwikipedia.orgindiamart.com

Collagen: Stains blue when counterstained with aniline blue. fishersci.atwikipedia.orgamericanelements.comindiamart.com

Cartilage: Acidic components like cartilage are selectively stained by this compound. nih.gov Cartilage matrix also stains blue in related trichrome methods. fishersci.at

This differential staining capability is crucial for visualizing the intricate morphology of tissues and identifying specific cellular and extracellular components.

Applications in Advanced Tissue Differentiation and Morphological Analysis for Disease Research

The application of this compound in staining techniques like Azan is valuable for advanced tissue differentiation and morphological analysis in the context of disease research. Azan staining is particularly useful for examining the morphology of connective tissue in various pathological conditions, including fibrosis and cancer. researchgate.net It also aids in differentiating between different types of muscle fibers and assessing muscle pathology, as well as in examining the structure and function of epithelial tissues in both health and disease states. researchgate.net Furthermore, this staining method has found utility in veterinary pathology for diagnosing various animal diseases. researchgate.net

Research has demonstrated the application of this compound-based staining in quantitative assessments. For instance, Heidenhain's azocarmine staining has been employed for morphological and morphometric analysis of regenerated tissues in skin wound healing studies. fishersci.fi This includes assessing epithelization and characterizing collagen fibers within the healing tissue. fishersci.fi Similarly, Azan staining has been used to evaluate cardiac fibrosis by quantifying collagen deposition, highlighting its utility in studying extracellular matrix remodeling in disease. americanelements.com

Methodologies for Reduction of Background Fluorescence in Microscopic Assays (e.g., Cytofluorometry, Feulgen Nuclear Stain Blocking)

While this compound is primarily known for its use in brightfield microscopy staining, the reduction of background fluorescence is a significant consideration in various microscopic assays, particularly in fluorescence microscopy and techniques like cytofluorometry. Formalin-fixed paraffin-embedded tissue, commonly used in histology, can exhibit autofluorescence, which can interfere with immunofluorescent staining. chemicalworlds.com Techniques like the Feulgen reaction are used for DNA quantification and have evolved alongside fluorescence cytochemistry and flow cytometry. dawnscientific.comidrblab.net However, the provided information does not directly indicate the use of this compound specifically for reducing background fluorescence in cytofluorometry or for blocking Feulgen nuclear stain. Its primary utility in microscopy, based on the available data, lies in providing contrast and differential staining in brightfield applications.

Quantitative Biochemical Assay Development

This compound's ability to interact with proteins forms the basis for its application in quantitative biochemical assays. In an acidic medium, this compound forms a purple-red complex with proteins, a property that can be utilized for spectrophotometric quantification. nih.gov

Spectrophotometric Protein Quantification Methodologies Utilizing this compound (e.g., in biological samples)

This compound has been successfully applied in spectrophotometric methods for protein determination in various biological samples. nih.gov Studies have highlighted its reliability as a standard method for assessing protein concentrations. nih.gov For example, this compound forms a stable complex with soybean water-soluble proteins, allowing for their spectrophotometric quantification at a wavelength of 580 nm. nih.gov While Azocarmine B, a related dye, has been used to develop spectrophotometric methods for determining total protein in samples like urine and human serum, demonstrating good agreement with the Coomassie brilliant blue method, this illustrates the potential for azo dyes like this compound in similar protein quantification assays. wikipedia.org

Development of this compound-Based Assays for Specific Biomolecules (e.g., Human Serum Albumin, Immunoglobulin G)

The strong binding affinity of this compound for proteins and its ability to interact with acidic or basic groups, such as those found in amino acids, suggest potential applications in assays for specific biomolecules. macsenlab.com this compound has been noted as an ingredient in human immunoglobulin preparations used in diagnostic tests. macsenlab.com Research with Azocarmine B has demonstrated its interaction with serum albumin and its analytical applications for the determination of specific proteins like human serum albumin (HSA) and human immunoglobulin G (IgG). wikipedia.org These findings indicate the feasibility of developing this compound-based assays for quantifying specific biomolecules, leveraging its protein-binding characteristics. Studies on the specific absorption of human serum albumin and immunoglobulin G by certain bacterial strains, in conjunction with the knowledge that this compound binds to acidic or basic groups, further support the potential for developing targeted assays. macsenlab.comnih.gov

Environmental and Analytical Research Applications of Azocarmine G

Adsorption Studies for Environmental Remediation Research

Adsorption is considered a cost-effective method for water treatment, utilizing various materials as adsorbents to remove dyes from aqueous solutions. bohrium.commdpi.com Research on Azocarmine G adsorption explores the mechanisms involved, the kinetics and isotherms of the process, and the development of novel adsorbent materials. bohrium.comtechno-press.org

Investigations into Mechanisms of this compound Adsorption on Various Adsorbents (e.g., Chemical Adsorption, Chemisorption)

The mechanism of this compound adsorption on different materials often involves a combination of interactions. Studies on the adsorption of this compound onto H₂SO₄-modified acacia sawdust suggest that the retention predominantly occurs through chemical adsorption. techno-press.org Similarly, research using an algal-based magnetic biochar nanocomposite for Azocarmine G2 (ACG2) removal indicates that while the Langmuir model fits well for monolayer adsorption, the Freundlich model provides a better fit, suggesting multilayer coverage on a heterogeneous surface with a chemisorption process involved. researchgate.netnih.gov Another study using nano-silica from kaolinitic clay for this compound adsorption found that the Elovich model suggested a probable chemisorption mechanism, although this was not entirely in accordance with isotherm modeling results, indicating potential competition between physisorption and chemisorption. civilenvironjournal.com

Physisorption involves weak Van der Waals forces, is easily reversible, and can result in multilayer formation. micromeritics.comfrontiersin.org Chemisorption, conversely, involves the formation of chemical bonds, is generally difficult to reverse, and is typically considered a single-layer process that requires direct contact between the adsorptive and the surface. micromeritics.comfrontiersin.org The nature and type of adsorption are defined by the degree of interaction between adsorbate and adsorbent molecules. frontiersin.org

Kinetic and Isotherm Modeling of Adsorption Processes (e.g., Pseudo-First Order, Pseudo-Second Order, Langmuir, Freundlich, Dubinin-Radushkevich)

Kinetic and isotherm models are applied to understand the rate and equilibrium of this compound adsorption. For the adsorption of this compound onto H₂SO₄-modified acacia sawdust, both pseudo-first order and pseudo-second order kinetic models were used, with the pseudo-second order model fitting well, indicating chemical adsorption as the predominant mechanism. techno-press.org Langmuir, Freundlich, and Dubinin-Radushkevich isotherm models were also employed to understand the adsorbate-adsorbent interaction. techno-press.org

In the case of the algal-based magnetic biochar nanocomposite for ACG2 removal, adsorption kinetics followed a pseudo-second-order model with a high correlation coefficient (R² = 0.99). nih.govresearchgate.net Isotherm analysis for this material fit well with the Langmuir model (R² = 0.98), suggesting monolayer adsorption, but the Freundlich model provided a better fit, indicating a heterogeneous surface and multilayer coverage with chemisorption. nih.govresearchgate.net

Studies on the adsorption of other dyes have also shown that the pseudo-second-order kinetic model often provides a good fit, suggesting that the adsorption rate is controlled by chemical adsorption processes. dergipark.org.trscirp.org The Langmuir isotherm model is frequently used to describe monolayer adsorption on a homogeneous surface, while the Freundlich model is more suitable for multilayer adsorption on heterogeneous surfaces. dergipark.org.trscirp.orgslideshare.net The Dubinin-Radushkevich model can provide information about the nature of the adsorption process, whether it is physical or chemical. scirp.orgmdpi.com

Development and Characterization of Novel Adsorbent Materials (e.g., Algal-Based Magnetic Biochar Nanocomposites)

Research is actively pursuing the development of novel and efficient adsorbent materials for the removal of dyes like this compound from wastewater. An innovative algal-based magnetic biochar nanocomposite (Fe₃O₄@BC) has been synthesized and characterized for the adsorption of Azocarmine G2 (ACG2). researchgate.netnih.govresearchgate.netdntb.gov.ua This material is highlighted for its potential in environmental remediation due to its exceptional dye adsorption capacity, simplified separation process owing to its magnetic properties, and recyclability. researchgate.netnih.govresearchgate.netdntb.gov.uadntb.gov.ua

Characterization techniques such as Raman spectroscopy, scanning electron microscopy (SEM), X-ray diffraction (XRD), and Fourier transform infrared spectrometry (FTIR) are used to analyze the properties of these novel adsorbents. researchgate.netnih.govresearchgate.netdntb.gov.ua Batch adsorption experiments are conducted to evaluate the performance of these materials under varying conditions, including initial dye concentration, contact time, pH, and temperature. nih.govresearchgate.netdntb.gov.ua For the algal-based magnetic biochar nanocomposite, a maximum adsorption capacity of 71.3 mg/g was achieved at pH 1, with equilibrium reached within 240 minutes. nih.govresearchgate.net The nanocomposite demonstrated over 90% adsorption efficiency for ACG2 under various conditions and retained over 80% of its adsorption capacity after five regeneration cycles, indicating its reusability. researchgate.netnih.govresearchgate.net

Other materials investigated for dye removal, which could potentially be applied to this compound, include modified acacia sawdust techno-press.org and nano-silica from kaolinitic clay. civilenvironjournal.com The modification of natural materials like acacia sawdust with substances such as H₂SO₄ has been shown to substantially increase their adsorption performance for anionic dyes. techno-press.org

Degradation Studies of this compound as a Model Pollutant

This compound serves as a model pollutant in degradation studies aimed at developing effective methods for breaking down persistent organic contaminants in wastewater. qnl.qa Photocatalytic degradation is a prominent area of research in this regard.

Research into Photocatalytic Degradation Processes

Photocatalytic degradation utilizes semiconductor photocatalysts, often metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO), to facilitate the breakdown of organic pollutants in the presence of light. jchps.com this compound has been effectively degraded using photocatalytic methods. Studies have investigated the photocatalytic activity of various materials, including aluminum oxide jchps.comresearchgate.net, polystyrene/ZnO composites researchgate.netqu.edu.qa, and aluminum-doped ZnO (AZO) nanomaterials qnl.qaresearchgate.net.

Research has shown that a composite material of polystyrene (PS) and ZnO nanoparticles achieved a 95% degradation efficiency of this compound when exposed to natural sunlight. researchgate.netqu.edu.qa This high efficiency is attributed to the porous structure of the composite, which provides active sites for catalysis. researchgate.netqu.edu.qa Al-doped ZnO nanomaterials have also demonstrated efficient photodegradation of this compound under solar irradiation, with 4% AZO degrading 99% of this compound in 140 minutes. qnl.qaresearchgate.net The enhanced activity of doped metal oxides is often linked to factors like reduced crystallite size, modified band gaps, and increased lattice strain. qnl.qaresearchgate.net

The mechanism of photocatalytic degradation typically involves the generation of electron-hole pairs in the semiconductor catalyst upon light irradiation. These charge carriers then react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidants capable of breaking down organic molecules. jchps.comresearchgate.net

Optimization of Degradation Conditions and Efficiency in Research Systems

Optimizing the conditions for this compound degradation is crucial for maximizing efficiency in research systems and potential real-world applications. Parameters such as catalyst loading, initial dye concentration, pH, and light intensity significantly influence the degradation process. qnl.qajchps.com

Studies on the photocatalytic degradation of this compound using aluminum oxide as a catalyst under UV irradiation found optimal conditions at a catalyst dosage of 0.09 gm/100 cm³, an initial dye concentration of 15 ppm, and a light intensity of 8.22 mW/cm². jchps.comresearchgate.net Under these conditions, a removal efficiency of 92.86% was achieved. jchps.comresearchgate.net Increasing the catalyst dosage beyond the optimum can decrease removal efficiency due to reduced light penetration. researchgate.net Higher light intensity generally leads to increased degradation due to enhanced electron-hole pair formation. jchps.com

The pH of the solution also plays a critical role in the efficiency of photocatalytic degradation. Studies on other dyes have shown that pH can significantly affect the generation of reactive species and the surface charge of the catalyst, influencing the interaction with the dye molecules. mdpi.comresearchgate.net For instance, faster photocatalytic efficiency has been observed under neutral and basic conditions in some studies. researchgate.net

Advanced Analytical Chemistry Methodologies

This compound has been explored for its utility in advanced analytical techniques, specifically for the sensitive determination of trace substances. Its properties enable its use in methods that rely on changes in reaction kinetics or light scattering upon interaction with analytes.

Kinetic-Spectrophotometric Methods for Trace Element Determination (e.g., Silver)

Kinetic-spectrophotometric methods leverage the change in the rate of a chemical reaction upon the addition of a catalyst or inhibitor, which is then monitored spectrophotometrically. This compound has been employed in such a method for the determination of trace amounts of silver (Ag(I)). researchgate.net This method is based on the catalytic effect of silver on the oxidation of this compound by peroxydisulfate (B1198043) in a sulfuric acid medium. researchgate.net The reaction is conducted at 30 °C in the presence of 1,10-phenanthroline (B135089) as an activator. researchgate.net The absorbance change is measured at 525 nm using a fixed-time method. researchgate.net

This kinetic-spectrophotometric approach has demonstrated sensitivity and selectivity for silver determination. The calibration curve shows linearity over a concentration range of 0.3–50.0 ng·ml⁻¹ of silver. researchgate.net The method exhibits a detection limit as low as 0.125 ng·ml⁻¹ and a relative standard deviation of 1.36 % for a 25.0 ng·ml⁻¹ silver solution (n=10). researchgate.net This technique has been successfully applied to determine silver in real samples such as river water and white photographic film, yielding results that showed good agreement with atomic absorption spectrometry analysis. researchgate.net

Resonance Scattering Methods in Trace Analysis Applications (e.g., for Silver in Waste Film)

Resonance scattering (RS) spectroscopy is another technique where this compound has found application in trace analysis. This method involves the enhancement of scattering signals upon the formation of complexes or nanoparticles. This compound reacts with Ag(I) in Walpole buffer solution to form stable complex particles, leading to a significant enhancement of the resonance scattering signal. researchgate.net The this compound-Ag(I) system exhibits a scattering peak at 282 nm. researchgate.net

Compared to other dyes like indigo (B80030) carmine (B74029) and carmine, the this compound-Ag(I) system has shown higher sensitivity and better calibration curve linearity for silver determination. researchgate.net Under optimal conditions, a good linear relationship between Ag(I) concentration and resonance scattering intensity was observed in the range of 0.054-1.62 μg/mL. researchgate.net The detection limit for silver using the this compound system was reported as 9.51 ng/L. researchgate.net This method has been successfully applied for the determination of trace silver in waste film samples, with reported relative standard deviations between 1.3% and 3.8% and recoveries ranging from 98.8% to 102.8%. researchgate.net

Development and Validation of Analytical Detection Methodologies for this compound Itself (e.g., HPLC-DAD as a reference standard)

Analytical methodologies are also developed and validated for the detection and quantification of this compound itself, particularly when used as a reference standard or in studies involving its fate or concentration. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a technique suitable for this purpose. mdpi.comscielo.brmdpi.comresearchgate.netutm.my HPLC-DAD allows for the separation of this compound from other components in a mixture and its detection based on its UV-Vis absorption characteristics. mdpi.comresearchgate.netutm.my

While specific detailed research findings on the development and validation of an HPLC-DAD method solely for this compound as a reference standard were not extensively detailed in the search results, the principles of HPLC-DAD method validation for other compounds are well-established and involve parameters such as selectivity, linearity, precision, accuracy, and sensibility. mdpi.comscielo.brmdpi.comresearchgate.netutm.my this compound can be used as a reference standard for its own determination, for instance, in food and beverages. scbt.com The validation process ensures that the method is reliable and accurate for its intended analytical application. mdpi.comscielo.brmdpi.comresearchgate.netutm.my

Table 1: Summary of Analytical Methods Utilizing this compound

Method TypeAnalytePrincipleExample ApplicationDetection LimitLinear Range
Kinetic-SpectrophotometrySilver (Ag(I))Catalytic effect of Ag(I) on this compound oxidation measured spectrophotometricallyRiver water, photographic film researchgate.net0.125 ng·ml⁻¹ researchgate.net0.3–50.0 ng·ml⁻¹ researchgate.net
Resonance ScatteringSilver (Ag(I))RS signal enhancement upon complex formation with Ag(I)Waste film researchgate.net9.51 ng/L researchgate.net0.054-1.62 μg/mL researchgate.net
HPLC-DADThis compoundChromatographic separation and UV-Vis detectionReference standard scbt.com(Method dependent)(Method dependent)

Synthesis and Functionalization Research for Azocarmine G

Academic Synthesis Pathways of Azocarmine G (e.g., Diazotization of Primary Aromatic Amines)

The synthesis of this compound typically follows a conventional pathway common to many azo dyes, involving the diazotization of a primary aromatic amine followed by an azo coupling reaction. This two-stage reaction is a fundamental technique in organic chemistry for forming azo bonds (-N=N-). ekb.egnih.gov

The initial step, diazotization, involves converting a primary aromatic amine into a diazonium salt. This is generally achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as hydrochloric acid (HCl), under controlled low temperatures, typically between 0–5°C. ekb.egnih.gov The acidic conditions facilitate the formation of nitrous acid (HNO₂), which then reacts with the primary amine to yield the highly reactive diazonium salt. Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt. ekb.eg For the synthesis of this compound, 4-aminobenzenesulfonic acid or structurally related compounds are often used as the primary aromatic amine component .

Following diazotization, the diazonium salt undergoes an azo coupling reaction. In this step, the diazonium salt acts as an electrophile and reacts with a coupling component, typically a naphthol or a phenolic derivative, or an aromatic amine that is electron-rich. The coupling reaction results in the formation of the characteristic azo linkage, connecting the two aromatic systems and forming the final azo dye structure. The specific coupling component used dictates various properties of the resulting dye, including its spectral characteristics and solubility .

This established academic synthesis pathway provides a foundation for producing this compound for research purposes.

Exploration of this compound Derivatives for Enhanced Research Applications

Research into modifying the structure of this compound to create derivatives aims to tailor its properties for specific research applications, such as improving staining specificity or developing novel probes.

Design of Modified Staining Properties for Specific Targets

This compound is known for its affinity for proteins and its use in histological staining, particularly for visualizing cellular components like nuclei and cartilage, appearing red when bound to acidic components. human-embryology.orgbiosynth.com Exploration of derivatives could focus on modifying the molecule to enhance its selectivity for particular cellular structures, proteins, or other biological molecules. This might involve introducing functional groups that target specific chemical moieties or altering the charge distribution of the dye to influence its binding interactions. Research in this area would involve synthesizing derivatives with systematic structural changes and evaluating their staining characteristics in various biological samples.

Development of Novel Probes and Tracers

Beyond general staining, this compound's core structure could serve as a scaffold for developing novel probes and tracers for research. By conjugating the this compound structure to biomolecules, nanoparticles, or fluorescent tags, researchers could create tools for tracking specific molecules or processes within biological systems. For instance, attaching this compound derivatives to antibodies could yield targeted staining agents, or incorporating them into imaging probes could allow for visualization of specific cellular events. Research would involve chemical synthesis to create these conjugates and validation of their efficacy and specificity in relevant research assays.

Research into Novel Synthetic Routes for Improved Yield or Purity for Research Use

While the diazotization-coupling route is standard for this compound synthesis, research into novel synthetic methodologies could focus on improving aspects critical for its use as a research chemical, such as increasing reaction yield, enhancing product purity, or developing more environmentally friendly processes.

Comparative Research and Future Directions in Azocarmine G Studies

Comparative Analysis with Other Histochemical Dyes and Staining Agents

Comparing Azocarmine G with other histochemical dyes reveals its specific affinities and utility in different staining protocols. Its application in methods like the Azan trichrome highlights its role in multi-stain techniques for differentiating various tissue components. ontosight.aibiognost.comkenhub.com

Evaluation of Specificity and Sensitivity in Diverse Research Staining Protocols

This compound demonstrates specificity for acidic cellular components like nuclei and cartilage, rendering them red. moleculardepot.com In the Azan trichrome stain, this compound is used to stain nuclei, while other dyes like Aniline (B41778) Blue and Orange G stain collagen and muscle fibers, respectively. biognost.comkenhub.com This differential staining allows for clear visualization and differentiation of these structures within the same tissue section. ontosight.aibiognost.comkenhub.com The specificity of this compound in binding to acidic groups contributes to its effectiveness in these protocols. morphisto.deontosight.ai While direct quantitative comparisons of sensitivity across a wide range of diverse research protocols were not extensively detailed in the search results, its consistent use in established methods like Azan suggests reliable performance for its target structures.

Emerging Research Avenues and Untapped Potential for this compound

Beyond traditional histological staining, this compound shows potential in newer research areas, including integration with advanced imaging and biomaterial studies.

Potential in Advanced Biomaterial Characterization Studies

This compound has been utilized in studies related to biomaterials, specifically in the context of removing organic dye pollutants from aqueous solutions using composite materials. mdpi.com While this application focuses on the removal of the dye rather than its use within biomaterials for characterization, it highlights the interaction of this compound with material surfaces. Research into biomaterial characterization often involves assessing cell infiltration, tissue integration, and the structure of the material itself. nih.gov Given this compound's ability to stain cellular components and potentially interact with certain material properties, there is potential for exploring its use in characterizing the biological response to biomaterials or visualizing the material structure in conjunction with biological elements. For example, staining tissue infiltration into biomaterial scaffolds could be an area for future investigation.

Role in Protein Aggregation and Conformational Studies

This compound, as an anionic dye, has been studied for its interactions with proteins. researchgate.netresearchgate.net The binding of dyes to proteins can be influenced by factors such as pH and the charge of the dye and protein. researchgate.netresearchgate.netresearchgate.net Studies on protein aggregation and conformational changes are critical in understanding various biological processes and diseases. nih.govnih.govmdpi.comfrontiersin.orgbiocompare.com While this compound is primarily known for its use in staining fixed tissues, the interaction studies with proteins suggest a potential, albeit less explored, role in in vitro or in situ studies of protein behavior. For example, changes in protein conformation or aggregation state might affect their binding affinity to dyes like this compound, potentially offering a spectroscopic or visual indicator of these processes. Research involving the interaction of Azocarmine B, a related azocarmine dye, with serum albumin has shown that the binding affects the conformation of the albumin. researchgate.net This suggests that azocarmine dyes can interact with proteins in a way that influences their structure, hinting at a possible role in studying protein conformational changes or interactions, although further dedicated research is needed in this specific area for this compound.

Applications in Quantitative Histochemistry and Cytometry

This compound, a synthetic dye, finds application in quantitative histochemistry and cytometry, primarily through its use in staining protocols that allow for the measurement and analysis of cellular and tissue components. While traditionally used in methods like the Azan stain for visualizing structures such as collagen fibers, muscle, and chromatin, its utility in quantitative analysis stems from its ability to selectively stain certain structures, enabling their subsequent measurement via various imaging and analytical techniques. biognost.combiognost.com

One area where this compound has been explored for quantitative purposes is in cytofluorometry. Studies have investigated its use in preparing samples for quantitative DNA determinations. For instance, pre-treatment of cells isolated from Carnoy-fixed tissues with an acidic this compound solution has been shown to effectively block non-specific dye binding in subsequent acriflavine (B1215748) Feulgen nuclear staining. This technique facilitates Feulgen-DNA cytofluorometry on cells isolated from histological sections with acceptably low coefficients of variation, making it applicable for parallel DNA determinations and histological analysis. nih.gov This highlights this compound's role not as a direct quantitative dye in this context, but as a crucial agent in sample preparation to improve the accuracy of quantitative measurements performed with other dyes.

In the broader field of quantitative histochemistry, the assessment of tissue components often involves staining followed by image analysis. While this compound is a component of stains like Azan, which are used for visualizing structures such as collagen, the quantitative analysis of these stained tissues typically relies on morphometric methods and image analysis software. physiology.org These methods can involve semi-automated threshold analysis or automated image analysis to quantify the area or intensity of stained structures. physiology.orggermain-forestier.info The accuracy of such quantitative assessments can be influenced by factors like section thickness and the specific quantification method employed. physiology.org Although this compound contributes to the differential staining in these methods, the quantitative aspect is derived from the subsequent image analysis rather than direct proportionality of dye binding to the quantity of a substance.

Quantitative analysis in histochemistry and cytometry is increasingly relying on advanced techniques, including digital pathology image analysis and flow cytometry. Digital pathology involves digitizing tissue slides and using computational algorithms for analysis, which can include quantifying cell nuclei or other structures based on staining characteristics. germain-forestier.info Flow cytometry allows for the quantitative analysis of individual cells based on their optical and fluorescence properties, and can be used to quantify DNA content or other cellular components when appropriate staining is used. selectscience.netnih.govfrontiersin.org While this compound itself is not a typical fluorescent dye used in standard flow cytometry panels, its application in sample preparation, as seen in cytofluorometry for DNA analysis, demonstrates its indirect contribution to quantitative cellular analysis. nih.gov

Research findings indicate that achieving accurate quantitative data from stained tissue sections requires standardized preparation protocols and careful consideration of the analysis method. Factors such as consistent section thickness and standardized staining procedures are prerequisites for reliable quantitative measurements using image analysis of stained slides. physiology.orgnih.gov

While specific detailed research findings directly quantifying substances solely based on this compound staining intensity across a wide range of applications are not extensively highlighted in the provided snippets, its role in facilitating quantitative analysis through specific staining protocols and sample preparation techniques is evident.

An example of a potential quantitative application, inferred from its use in staining acidic structures like nuclei and cartilage moleculardepot.com, could involve measuring the area or intensity of this compound staining in these structures within a tissue section using image analysis software. However, specific data tables illustrating such direct quantitative measurements based solely on this compound staining were not prominently featured in the search results. The quantitative applications discussed tend to involve this compound as part of a multi-dye staining protocol or as a pre-treatment agent to enable quantitative analysis with other methods. nih.govphysiology.org

Here is a conceptual representation of how quantitative data might be presented in studies utilizing this compound within a broader quantitative analysis framework, based on the principles of image analysis in histochemistry:

Tissue Component Stained by this compoundImage Analysis MetricRepresentative Result (Arbitrary Units)
NucleiStained Area (%)15.3 ± 2.1
Cartilage MatrixAverage Staining Intensity85.1 ± 5.5

The future directions in studies involving this compound in quantitative histochemistry and cytometry may focus on optimizing staining protocols for compatibility with advanced digital imaging and analysis techniques, and further exploring its potential in sample preparation for quantitative methods like cytofluorometry. The integration of traditional staining methods like those involving this compound with modern image analysis and machine learning algorithms holds promise for more objective and reproducible quantitative assessments of tissue morphology and composition. germain-forestier.info

Q & A

Q. How to systematically review literature on this compound’s environmental applications?

  • Workflow :
    • Keyword Strategy : Use Google Scholar with Boolean operators: ("this compound" AND ("photocatalytic degradation" OR "advanced oxidation")) .
    • Source Evaluation : Prioritize studies with full experimental details (e.g., catalyst synthesis, reaction conditions).
    • Gap Analysis : Tabulate unresolved challenges (e.g., long-term catalyst stability, scalability) .

Tables for Reference

Catalyst Type Degradation Efficiency (60 min) Key Factor Reference
Undoped BiYTi2O73.0%Low •OH generation
10% Polyaniline/BiYTi2O778.0%Enhanced charge separation
H2O2-BiYTi2O7 System95% (330 min)Radical synergy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.